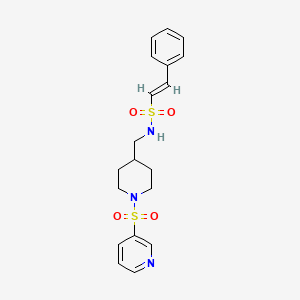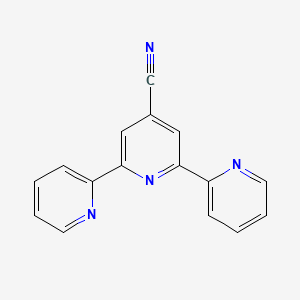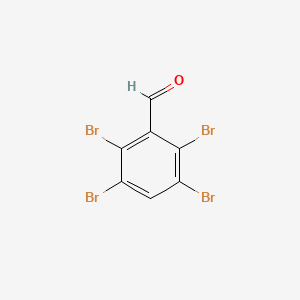![molecular formula C18H22N2O2 B2418436 Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate CAS No. 113247-25-9](/img/structure/B2418436.png)
Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate” is a complex organic compound. It is related to the family of β-carboline alkaloids, which are a remarkable family of natural and synthetic indole-containing heterocyclic compounds . They are widely distributed in nature and have been the focus of interest due to their diverse biological activities .
科学的研究の応用
- Significance : These findings highlight the compound’s potential in mast cell research, although its precise mechanism remains unknown .
- Further Exploration Needed : Research on the anti-cancer effects of Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate is warranted .
- Application : Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate has been used in genomic and mitochondrial DNA isolation protocols .
Mast Cell Stabilization
Anti-Adipogenic Effects
Anti-Cancer Properties
DNA Isolation and Analysis
Stereoselective Synthesis of Natural Compounds
作用機序
Target of Action
Related compounds such as spirooxindole and tetrahydro-β-carboline are known to interact with various biological targets .
Mode of Action
It’s worth noting that related compounds have been reported to exhibit various pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, analgesic, antioxidant, antimalarial, and antiviral effects .
Result of Action
Related compounds have been reported to exhibit various pharmacological activities .
特性
IUPAC Name |
methyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17(21)15-11-13-12-7-3-4-8-14(12)19-16(13)18(20-15)9-5-2-6-10-18/h3-4,7-8,15,19-20H,2,5-6,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRKLQFGDYCULE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C3(N1)CCCCC3)NC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)

![1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2418360.png)

![1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418366.png)

![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)


![methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2418374.png)
![N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2418376.png)